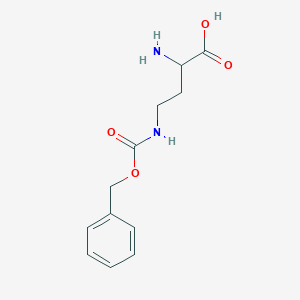
2-Amino-4-(benzyloxycarbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dab(Z)-OH, also known as Nα-(benzyloxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dab(Z)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl (Z) as a protecting group. The synthetic route generally includes the following steps:
Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the side-chain amino group: The side-chain amino group is then protected using a suitable protecting group, often tert-butyloxycarbonyl (Boc).
Deprotection: The Boc group is removed under acidic conditions, yielding H-Dab(Z)-OH.
Industrial Production Methods
Industrial production of H-Dab(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Dab(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of H-Dab(Z)-OH.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino groups.
Scientific Research Applications
H-Dab(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of H-Dab(Z)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nα-(benzyloxycarbonyl)-lysine: Another amino acid derivative with similar protective groups.
Nα-(benzyloxycarbonyl)-ornithine: Similar structure but with a different side chain.
Uniqueness
H-Dab(Z)-OH is unique due to its specific structure, which allows for selective interactions with enzymes and receptors. Its dual amino groups provide versatility in chemical modifications, making it a valuable tool in peptide synthesis and drug development.
Properties
IUPAC Name |
2-amino-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFDIECLEXOBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
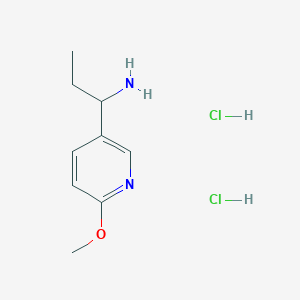
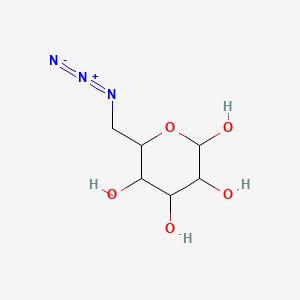
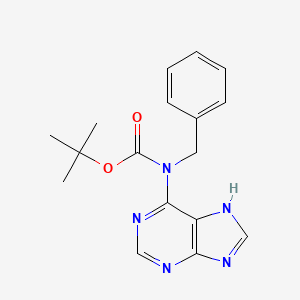
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
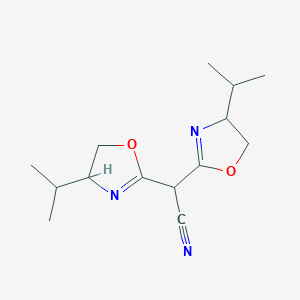

![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513696.png)
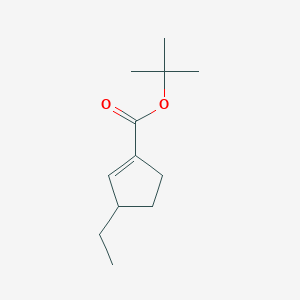
![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
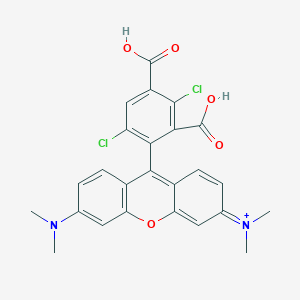
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-](/img/structure/B12513722.png)
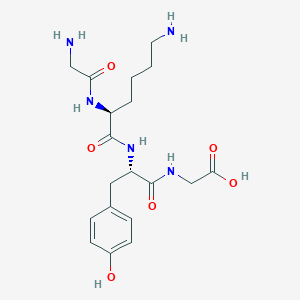
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
